Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- is an organic compound characterized by a cyclohexane ring substituted at the fourth position with a tert-butyl group (1,1-dimethylethyl) and at the first position with a propenyl group. Its molecular formula is , and it has a molecular weight of approximately 196.33 g/mol. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and potential applications in various fields, including chemistry and biology .
The chemical reactivity of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- primarily involves the hydroxyl group, which can participate in various reactions such as:
One common synthetic route involves the Friedel-Crafts alkylation of cyclohexanol using tert-butyl chloride and allyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically requires anhydrous conditions and temperatures between 0°C to 50°C .
Research on Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- indicates potential biological activity. Its interaction with biological systems may involve:
The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- can be achieved through several methods:
Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- has diverse applications across various fields:
Interaction studies focus on how Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- interacts with biological molecules. Key areas include:
Several compounds share structural similarities with Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)-. Here are some notable comparisons:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Cyclohexanol | Parent compound without substituents | Lacks additional functional groups |
| Cyclohexanone | Oxidized form of cyclohexanol | Contains a carbonyl group instead of hydroxyl |
| Cyclohexane | Fully saturated cyclic hydrocarbon | No functional groups; purely hydrocarbon |
| Cyclohexanol, 4-tert-butyl | Similar tert-butyl substitution but lacks propenyl | Does not have the reactive propenyl group |
Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- is unique due to the combination of both the tert-butyl and propenyl groups. These modifications enhance its steric hindrance and reactivity compared to simpler derivatives like cyclohexanol or cyclohexanone .
The IUPAC name for this compound is 4-tert-butyl-1-(prop-2-en-1-yl)cyclohexan-1-ol, reflecting its cyclohexanol core with specific substituents. The tert-butyl group [(CH~3~)~3~C-] is positioned at the fourth carbon, while the propenyl group (CH~2~=CHCH~2~-) occupies the first carbon of the ring. Key identifiers include:
The cyclohexane ring adopts a chair conformation, minimizing steric strain. The tert-butyl group’s bulky nature imposes significant steric hindrance, influencing the compound’s reactivity and spatial orientation. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm), propenyl vinyl protons (δ 5.0–5.5 ppm), and tert-butyl methyl groups (δ 1.1–1.3 ppm).
| Structural Feature | Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| Hydroxyl (-OH) | 1.5–2.0 | Broad singlet |
| Propenyl vinyl protons | 5.0–5.5 | Multiplet |
| Tert-butyl methyl groups | 1.1–1.3 | Singlet |
The synthesis of substituted cyclohexanols dates to the early 20th century, with Friedel-Crafts alkylation emerging as a pivotal method for introducing alkyl groups to aromatic and alicyclic systems. Cyclohexanol derivatives gained prominence in the 1950s as intermediates for polymer production, particularly in epoxy resins and polycarbonates. The tert-butyl group’s incorporation, as seen in this compound, became a strategy to modulate molecular weight and thermal stability in polymers.
The propenyl substituent’s introduction reflects advancements in allylation chemistry during the 1970s, enabling controlled functionalization of cyclic alcohols. Researchers exploited the propenyl group’s reactivity for subsequent transformations, such as epoxidation and Diels-Alder reactions, to construct complex architectures. This compound’s synthesis typically involves:
These methods align with broader trends in stereoselective synthesis, where controlling substituent orientation on cyclic systems remains a priority.